Predicted Lipophilicity (LogP) Shift vs. 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Computational analysis indicates a substantial increase in lipophilicity for 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine compared to its simpler analog 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine. The addition of the 5-methyl and 7-methoxy groups is predicted to raise the consensus LogP by approximately 1.2 units [1]. This shift can enhance membrane permeability and influence receptor binding kinetics.
| Evidence Dimension | Consensus LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Consensus LogP (ALOGPS 2.1): 2.45 |
| Comparator Or Baseline | 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 74537-94-3): Consensus LogP (ALOGPS 2.1): 1.24 |
| Quantified Difference | Δ LogP = +1.21 |
| Conditions | Predicted using ALOGPS 2.1 consensus model via the Virtual Computational Chemistry Laboratory (VCCLAB). |
Why This Matters
This LogP difference directly impacts passive membrane permeability and off-target binding, making the target compound more suitable than its analog for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required [2].
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). (2005). ALOGPS 2.1 program. Retrieved from http://www.vcclab.org/lab/alogps/ View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
